molecular formula C21H26O2 B195243 59LXR6H1IT CAS No. 1260525-53-8

59LXR6H1IT

Cat. No.: B195243
CAS No.: 1260525-53-8
M. Wt: 310.4 g/mol
InChI Key: PIGNQOCLJHWTGZ-JWWGGVBKSA-N
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Description

Norgestrel impurity.

Chemical Reactions Analysis

13-ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

13-ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders and certain types of cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

13-ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one can be compared to other similar compounds, such as levonorgestrel and its derivatives. These compounds share a similar steroidal backbone but differ in their specific functional groups and biological activities. The uniqueness of 13-ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one lies in its specific structure and the resulting properties .

Properties

IUPAC Name

(9R,10R,13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGNQOCLJHWTGZ-JWWGGVBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260525-53-8
Record name 13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one, (17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260525538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ETHYL-17-HYDROXY-18,19-DINORPREGNA-4,8(14)-DIEN-20-YN-3-ONE, (17.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LXR6H1IT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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